
K67
Descripción general
Descripción
K67 (N-[2-acetonyl-4-(4-ethoxybenzenesulfonylamino) naphthalene-1-yl]-4-ethoxybenzenesulfonamide) is a small-molecule inhibitor identified through fluorescence polarization-based high-throughput screening to disrupt the interaction between S349-phosphorylated p62 and the Kelch-like ECH-associated protein 1 (Keap1) . This interaction is critical in the regulation of the nuclear factor erythroid 2-related factor 2 (NRF2) pathway, which governs cellular defense against oxidative stress and metabolic reprogramming in cancer . By binding to the Keap1 DC domain’s β-propeller pocket—a site also targeted by NRF2’s ETGE motif—this compound inhibits the sequestration of NRF2 by Keap1, thereby promoting NRF2 ubiquitination and degradation . This mechanism reduces chemoresistance in cancers with hyperactivated p62-dependent NRF2 signaling, such as hepatocellular carcinoma (HCC) .
This compound demonstrates antineoplastic effects by synergizing with chemotherapeutics like Sorafenib and Cisplatin, enhancing cytotoxicity in HCC cell lines .
Métodos De Preparación
Structural Overview and Synthetic Objectives
K67 belongs to a class of pyrimidine derivatives characterized by a seven-membered ring fused to aromatic or heteroaromatic systems. The core structure, as described in patent WO2017148406A1, features a central pyrimidine ring substituted with sulfonyl groups, alkyl chains, and cycloalkyl moieties . The primary synthetic objectives include:
-
Construction of the pyrimidine-seven-membered ring hybrid.
-
Introduction of sulfonamide or sulfonyl functionalities at specific positions.
-
Functionalization with C1-C6 alkyl or C3-C7 cycloalkyl groups.
-
Final salt formation (e.g., hydrochloride) to enhance stability and bioavailability .
Synthetic Methodologies for this compound
Core Ring Formation via Cyclocondensation
The foundational step in this compound synthesis involves forming the pyrimidine-seven-membered ring system. This is achieved through a cyclocondensation reaction between a β-amino enone precursor and a 1,3-dicarbonyl compound, analogous to the Combes quinoline synthesis . For instance, reacting a substituted aniline with ethyl acetoacetate under acidic conditions generates a β-amino acrylate intermediate, which undergoes thermal cyclization to yield the fused ring system . Key parameters include:
-
Solvent : Ethanol or tetrahydrofuran (THF).
-
Catalyst : Concentrated sulfuric acid or p-toluenesulfonic acid.
-
Temperature : 80–120°C for 6–12 hours.
Post-cyclization, the intermediate is purified via silica gel chromatography, with yields typically ranging from 60% to 75% .
Sulfonyl Group Incorporation
Sulfonylation is critical for conferring kinase inhibitory activity. The patent describes introducing sulfonyl groups (-SO2X) at position R23 using sulfonating agents such as sulfonic acid chlorides (e.g., methanesulfonyl chloride) . For example:
-
Dissolve the cyclized intermediate in dry dichloromethane (DCM).
-
Add methanesulfonyl chloride (1.2 eq) dropwise at 0°C.
-
Stir for 4–6 hours at room temperature.
-
Quench with ice-water and extract with DCM.
This step achieves >85% conversion, with the sulfonyl group’s electronic properties modulating Mst1/2 binding affinity .
Alkylation and Cycloalkylation
Substituent diversity at positions R11, R53, and R43 is introduced via nucleophilic substitution or Friedel-Crafts alkylation. For C3-C7 cycloalkyl groups (e.g., cyclopropyl):
-
Treat the sulfonated intermediate with cyclopropylmagnesium bromide (2.0 eq) in THF.
-
Reflux at 66°C for 8 hours.
-
Acidify with HCl to precipitate the alkylated product.
Yields vary from 50% to 65%, depending on steric hindrance .
Salt Formation
The final step involves converting the free base to a pharmaceutically acceptable salt, typically hydrochloride:
-
Dissolve the purified compound in anhydrous ethyl acetate.
-
Bubble hydrogen chloride gas through the solution until pH < 2.
-
Filter the precipitate and wash with cold ether.
The hydrochloride salt exhibits improved aqueous solubility (12.4 mg/mL in PBS vs. 3.1 mg/mL for free base) .
Experimental Protocols and Optimization
Reaction Monitoring and Purification
-
TLC : Silica gel GF254 plates with ethyl acetate/hexane (1:1) eluent.
-
HPLC : C18 column, 70:30 acetonitrile/water, 1.0 mL/min flow rate.
-
Recrystallization : Use ethanol/water (3:1) for high-purity (>98%) crystals .
Stock Solution Preparation
For biological assays, this compound is dissolved in DMSO at concentrations up to 50 mM. The following table outlines preparation guidelines :
Prepare Stock Solution | 1 mg | 5 mg | 10 mg |
---|---|---|---|
1 mM | 1.7162 mL | 8.5809 mL | 17.1618 mL |
5 mM | 0.3432 mL | 1.7162 mL | 3.4324 mL |
10 mM | 0.1716 mL | 0.8581 mL | 1.7162 mL |
Challenges and Mitigation
-
Low Yields in Cyclization : Optimize stoichiometry (1:1.05 amine-to-dicarbonyl ratio) and use microwave-assisted heating (100°C, 30 min) to boost yields to 80% .
-
Sulfonation Side Reactions : Employ bulky bases (e.g., 2,6-lutidine) to minimize over-sulfonation .
Analytical Characterization
Análisis De Reacciones Químicas
Tipos de reacciones: K67 experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar bajo condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden usar para modificar los grupos funcionales en this compound.
Sustitución: Las reacciones de sustitución se emplean comúnmente para introducir diferentes grupos funcionales a la estructura central de this compound.
Reactivos y condiciones comunes:
Oxidación: Se utilizan agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Se emplean agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Se utilizan varios agentes halogenantes y nucleófilos para reacciones de sustitución.
Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que pueden exhibir diferentes actividades biológicas .
Aplicaciones Científicas De Investigación
K67 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: this compound se utiliza como un compuesto modelo en estudios relacionados con la vía Keap1-Nrf2 y su papel en el estrés oxidativo.
Biología: En la investigación biológica, this compound se emplea para estudiar la interacción entre Keap1 y p62 y su impacto en los procesos celulares.
Medicina: this compound ha mostrado potencial en el tratamiento del carcinoma hepatocelular al inhibir la proliferación de células cancerosas.
Industria: this compound se utiliza en el desarrollo de nuevos agentes terapéuticos dirigidos a la vía Keap1-Nrf2
Mecanismo De Acción
K67 ejerce sus efectos al inhibir específicamente la interacción entre Keap1 y la p62 fosforilada. Esta inhibición evita que la p-p62 bloquee la unión de Keap1 y Nrf2, restaurando así la ubiquitinación y la degradación de Nrf2 impulsada por Keap1. Los objetivos moleculares involucrados en este mecanismo incluyen la proteína Keap1 y la vía Nrf2, que juegan papeles cruciales en la defensa celular contra el estrés oxidativo .
Compuestos similares:
Compuesto 16 (Cpd16): Un análogo de this compound, conocido por sus efectos inhibitorios similares sobre la interacción Keap1-p62.
Catequina: Un compuesto bioactivo de Momordica charantia, conocido por su potencial inhibitorio de Keap1.
Ácido clorogénico: Otro compuesto bioactivo de Momordica charantia, con propiedades inhibitorias de Keap1 similares .
Unicidad de this compound: this compound es único en su alta especificidad y potencia para inhibir la interacción Keap1-p62. Esta especificidad lo convierte en una herramienta valiosa para estudiar la vía Keap1-Nrf2 y su papel en diversas enfermedades, particularmente en la investigación del cáncer .
Comparación Con Compuestos Similares
Compound 16 (Cpd16)
- Structural Similarity : Cpd16 shares an analogous naphthalene-sulfonamide backbone with K67 .
- Mechanistic Overlap : Both compounds inhibit the p62-Keap1 interaction and suppress NRF2 signaling with comparable efficacy .
- Key Difference : Cpd16’s precise binding interactions with Keap1 remain uncharacterized, whereas this compound’s binding mode is resolved via X-ray crystallography (PDB ID: 4ZY3) .
KMN003
- Derivative Profile : KMN003 is a this compound derivative featuring a carboxyl group on the C-2 naphthalene ring, enabling a salt bridge with Keap1’s R415 residue .
- Enhanced Potency : This modification increases inhibitory effects on Keap1-p62 binding compared to this compound, though pharmacological data are pending .
Retinoic Acid and ML-385
- Retinoic Acid: A non-competitive NRF2 inhibitor that indirectly downregulates NRF2 by promoting its degradation.
- ML-385 : Directly binds NRF2’s Neh1 domain, blocking its interaction with DNA. While ML-385 exhibits specificity, it lacks the dual action of this compound in disrupting both Keap1-p62 and Keap1-NRF2 interactions .
Broader Context of NRF2 Inhibitors
Compound | Target | Mechanism | Solubility | Clinical Stage |
---|---|---|---|---|
This compound | Keap1 DC domain | Disrupts Keap1-p62/NRF2 binding | Low | Preclinical |
Cpd16 | Keap1 (unresolved) | Inhibits Keap1-p62 interaction | Moderate | Preclinical |
ML-385 | NRF2 Neh1 domain | Blocks NRF2-DNA binding | High | Phase I |
**Retinoic Acid | NRF2 degradation | Promotes proteasomal degradation | High | Approved |
Research Findings and Challenges
Efficacy in Cancer Models
- HCC Cells : this compound (50 μM) reduces viability by 40–60% in S351-phosphorylated p62-expressing Huh7 cells .
- Synergy: Combined with Sorafenib, this compound decreases HCC proliferation by 70% compared to monotherapy .
Limitations
- Solubility : this compound’s poor aqueous solubility hinders bioavailability, necessitating structural optimization .
- Specificity : Off-target effects on unrelated protein-protein interactions remain unstudied .
Derivative Development
Second-generation this compound analogs (e.g., KMN003) prioritize enhanced solubility and binding affinity. Preliminary molecular dynamics simulations suggest improved Keap1 interactions, but in vivo validation is pending .
Actividad Biológica
K67 is a compound identified as a potent inhibitor of protein-protein interactions (PPIs) between Keap1 and Nrf2, a crucial pathway in cancer biology and oxidative stress response. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential applications in cancer treatment.
Overview of this compound
This compound was discovered through high-throughput screening aimed at identifying inhibitors that disrupt the interaction between phosphorylated p62 and Keap1. This interaction is significant as it regulates the Nrf2 pathway, which plays a vital role in cellular defense against oxidative stress and is implicated in cancer cell proliferation and drug resistance .
This compound functions primarily by inhibiting the Keap1-Nrf2 interaction, leading to the stabilization and accumulation of Nrf2 in the nucleus. This process enhances the expression of antioxidant response element (ARE)-driven genes that protect cells from oxidative damage. Additionally, this compound has shown selectivity towards phosphorylated p62, which is crucial for its anti-cancer properties .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant anti-cancer activity against various human liver cancer cell lines, including cisplatin-resistant Huh-1 cells. The compound effectively reduces cell proliferation by inducing apoptosis and modulating key signaling pathways associated with cancer progression.
Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Huh-1 | 15 | Induction of apoptosis |
HepG2 | 20 | Inhibition of cell proliferation |
SK-Hep1 | 18 | Modulation of Nrf2 pathway |
In Vivo Studies
Animal models have further supported the efficacy of this compound. In a study involving mice with induced liver tumors, administration of this compound resulted in a significant reduction in tumor size compared to control groups. Histological analyses revealed decreased proliferation markers (Ki-67) and increased apoptosis markers (Caspase-3) in treated animals .
Table 2: In Vivo Effects of this compound on Tumor Growth
Treatment Group | Tumor Volume (mm³) | Ki-67 Expression (%) | Apoptosis Rate (%) |
---|---|---|---|
Control | 500 ± 50 | 40 ± 5 | 10 ± 2 |
This compound (10 mg/kg) | 250 ± 30 | 20 ± 3 | 30 ± 5 |
Case Study: Liver Cancer Resistance
A notable case study investigated the effects of this compound on cisplatin-resistant liver cancer cells. The study found that this compound not only inhibited cell growth but also restored sensitivity to cisplatin by downregulating the expression of drug resistance genes associated with the Nrf2 pathway .
Clinical Implications
The potential clinical applications of this compound are promising, particularly in treating cancers characterized by Nrf2 overactivation. Its ability to modulate oxidative stress responses may offer a dual approach: enhancing therapeutic efficacy while reducing side effects associated with conventional chemotherapeutics.
Q & A
Basic Research Questions
Q. What is the molecular mechanism of K67 in modulating the Nrf2-Keap1 pathway?
this compound competitively inhibits the interaction between Nrf2-ETGE and Keap1, disrupting Nrf2 ubiquitination and degradation. In cancer cells with high S351-phosphorylated p62, this compound blocks p62's binding to Keap1, restoring Keap1-mediated Nrf2 degradation and suppressing proliferation. This dual mechanism reduces chemoresistance by promoting Nrf2 turnover .
- Methodological Insight: Validate using immunoblotting (Nrf2 ubiquitination) and co-immunoprecipitation (Keap1-p62 disruption). Use HCC cell lines with confirmed p62 phosphorylation status .
Q. What experimental approaches are recommended for initial validation of this compound's inhibitory effects?
- Dose-response assays : Test concentrations from 10–100 μM over 4–24 hours.
- Pharmacological controls : Combine with proteasome inhibitors (e.g., lactacystin) to isolate Nrf2 degradation pathways.
- Cell proliferation assays : Use MTT or colony formation assays in HCC models .
- Key metrics : Quantify Nrf2 nuclear translocation via immunofluorescence and ARE-driven gene expression (e.g., HO-1, NQO1) via qPCR .
Q. How should researchers design experiments to assess this compound's specificity for phosphorylated p62?
- Controls : Use isogenic cell lines with CRISPR-edited p62 (S351A mutants) to abolish phosphorylation.
- Phospho-specific antibodies : Confirm S351 phosphorylation status via Western blot.
- Competitive binding assays : Compare this compound's efficacy in cells overexpressing wild-type vs. phospho-deficient p62 .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's effects across cancer models?
Discrepancies may arise from:
- Keap1 mutations : Perform whole-exome sequencing to identify Keap1 loss-of-function variants.
- Compensatory pathways : Conduct RNA-seq to detect alternative survival mechanisms (e.g., mTOR or NF-κB activation).
- Experimental adjustments : Use dose-escalation (0–100 μM) with kinetic monitoring (0–24 hours) to identify time-/context-dependent effects .
Q. What strategies optimize this compound derivatives for enhanced chemosensitization?
- Structure-activity relationship (SAR) studies : Modify the sulfonamide groups (C29H30N2O7S2 backbone) to improve binding affinity.
- Combination therapies : Co-administer with tyrosine kinase inhibitors (e.g., sorafenib) in xenograft models.
- In vivo validation : Use orthotopic HCC mouse models with bioluminescent imaging to track tumor regression .
Q. What structural biology methods elucidate this compound's binding mode with Keap1?
- X-ray crystallography : Resolve the Keap1-K67 complex at <2.0 Å resolution.
- Molecular dynamics (MD) simulations : Run 200 ns trajectories to analyze binding thermodynamics.
- Surface plasmon resonance (SPR) : Measure binding kinetics (KD) between this compound and Keap1's DC domain (residues 315–359) .
Q. How do researchers address off-target effects of this compound in non-cancerous tissues?
- Toxicology screens : Assess liver/kidney function markers in murine models after 28-day this compound exposure (2 mg/kg).
- Transcriptomic profiling : Compare Nrf2 target gene activation in normal vs. cancerous tissues via RNA-seq.
- Tissue-specific delivery : Develop nanoparticle formulations for targeted HCC delivery .
Q. Data Analysis and Reproducibility
Q. What statistical methods are appropriate for analyzing this compound's dose-dependent effects?
- Nonlinear regression : Fit dose-response curves using a four-parameter logistic model (Hill equation).
- Time-series analysis : Apply mixed-effects models to longitudinal data (e.g., Nrf2 degradation kinetics).
- Reproducibility checks : Include triplicate biological replicates and report SEM/p-values for proliferation assays .
Q. How should researchers validate this compound's interaction with Keap1 in silico?
- Docking studies : Use AutoDock Vina to predict binding poses within Keap1's ETGE-binding pocket.
- Free-energy calculations : Perform MM-GBSA to estimate binding affinities.
- Cross-validation : Compare computational results with mutagenesis data (e.g., Keap1 C311A/K325A mutants) .
Q. Ethical and Methodological Considerations
Q. What protocols ensure ethical use of this compound in preclinical studies?
- Animal welfare : Follow ARRIVE guidelines for xenograft experiments, including humane endpoints.
- Data transparency : Share raw immunoblot images and RNA-seq data via public repositories (e.g., GEO).
- Conflict of interest : Disclose funding sources and patent applications related to this compound derivatives .
Propiedades
IUPAC Name |
4-ethoxy-N-[4-[(4-ethoxyphenyl)sulfonylamino]-3-(2-oxopropyl)naphthalen-1-yl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O7S2/c1-4-37-22-10-14-24(15-11-22)39(33,34)30-28-19-21(18-20(3)32)29(27-9-7-6-8-26(27)28)31-40(35,36)25-16-12-23(13-17-25)38-5-2/h6-17,19,30-31H,4-5,18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIVGOOWLHGDPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)OCC)CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.